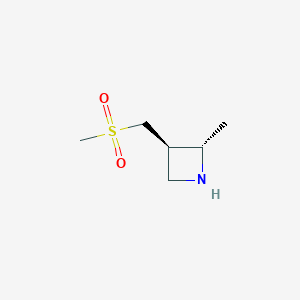
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine is a chiral azetidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylazetidine and methylsulfonylmethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals used in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)pyrrolidine: A five-membered ring analog with similar chemical properties.
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)piperidine: A six-membered ring analog with distinct biological activity.
Uniqueness
(2S,3R)-2-Methyl-3-(methylsulfonylmethyl)azetidine is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
(2S,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5-6(3-7-5)4-10(2,8)9/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
HNYWLFBFDMEHNC-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CN1)CS(=O)(=O)C |
Kanonische SMILES |
CC1C(CN1)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


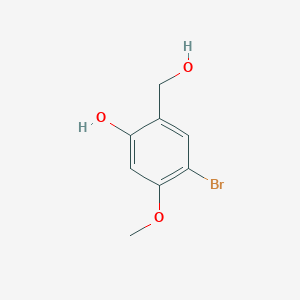
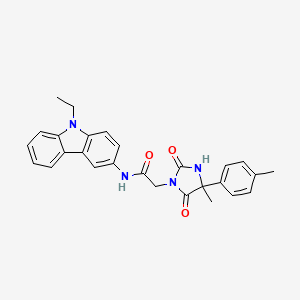

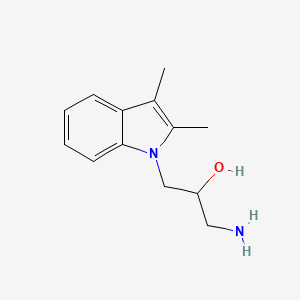
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
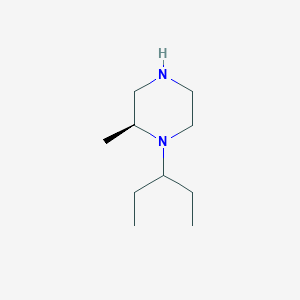
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
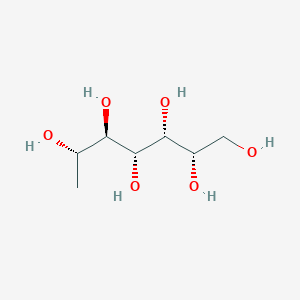
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
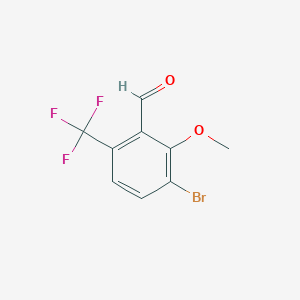

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
